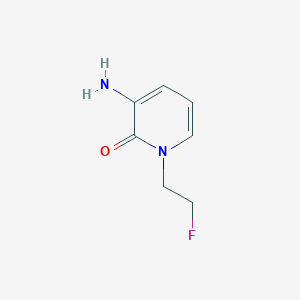

3-Amino-1-(2-fluoroethyl)pyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-1-(2-fluoroethyl)pyridin-2-one is a chemical compound with the molecular formula C7H9FN2O . It has a molecular weight of 156.16 . The compound is an oil at room temperature .

Synthesis Analysis

The synthesis of 3-Aminopyridin-2 (1H)-ones, which includes 3-Amino-1-(2-fluoroethyl)pyridin-2-one, involves the interaction of 1,3-diketones with chloroacetamide to produce N-(3-oxoalkenyl)chloroacetamides . Heating of N-(3-oxoalkenyl)chloroacetamides with an excess of pyridine in ethanol or butanol leads to the formation of pyridin-2(1H)-ones, substituted with a pyridine ring at position 3 . The reactions of these compounds with hydrazine hydrate produce 3-aminopyridin-2(1H)-ones .Molecular Structure Analysis

The InChI code for 3-Amino-1-(2-fluoroethyl)pyridin-2-one is 1S/C7H9FN2O/c8-3-5-10-4-1-2-6(9)7(10)11/h1-2,4H,3,5,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis

The synthesis of 3-Aminopyridin-2(1H)-ones involves several chemical reactions, including the interaction of 1,3-diketones with chloroacetamide, heating of N-(3-oxoalkenyl)chloroacetamides with an excess of pyridine, and reactions of these compounds with hydrazine hydrate .Physical And Chemical Properties Analysis

3-Amino-1-(2-fluoroethyl)pyridin-2-one is an oil at room temperature . It has a molecular weight of 156.16 . The compound’s InChI code is 1S/C7H9FN2O/c8-3-5-10-4-1-2-6(9)7(10)11/h1-2,4H,3,5,9H2 .Applications De Recherche Scientifique

- Anticancer Potential : Researchers have explored the anticancer properties of 3-amino-1-(2-fluoroethyl)pyridin-2-one. Its unique chemical structure may contribute to novel drug candidates for cancer therapy .

- Targeting Enzymes : The compound’s interaction with specific enzymes could lead to the development of enzyme inhibitors or modulators for various diseases .

- AMPA Receptor Modulation : 3-amino-1-(2-fluoroethyl)pyridin-2-one has been studied as a non-competitive AMPA receptor antagonist. Such compounds play a crucial role in neurological disorders and cognitive function .

- Fluorinated Pyridine Derivatives : The synthesis of fluorine-containing pyridine derivatives, including 2-fluoro-3-methylpyridine (a precursor to our compound), has been explored for potential use in treating organophosphorus nerve-agent poisoning .

- Scientific Methodology : Understanding the role of 3-amino-1-(2-fluoroethyl)pyridin-2-one in stem cell research involves applying the scientific method. This systematic approach ensures reliable knowledge acquisition and unbiased investigation .

- Chinese Universities’ Efforts : Chinese universities have analyzed scientific and technological innovation in medicine and health. Challenges related to organized scientific research in this field have been identified, and interdisciplinary integration is crucial for progress .

- Synthetic Strategies : Researchers have explored synthetic routes to obtain 3-amino-1-(2-fluoroethyl)pyridin-2-one. These studies contribute to the broader field of organic synthesis .

Medicinal Chemistry and Drug Development

Neuroscience and Neuropharmacology

Organophosphorus Poisoning Treatment

Stem Cell Research and Regenerative Medicine

Interdisciplinary Integration in Health Research

Chemical Synthesis and Organic Chemistry

Mécanisme D'action

While the specific mechanism of action for 3-Amino-1-(2-fluoroethyl)pyridin-2-one is not mentioned in the search results, it’s worth noting that pyridinones, in general, have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . They have wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302, H315, H318, and H335 suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Pyridinones, including 3-Amino-1-(2-fluoroethyl)pyridin-2-one, are of interest as biologically active compounds . They are attractive as building blocks for the synthesis of peptidomimetics . Future research may focus on further understanding the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .

Propriétés

IUPAC Name |

3-amino-1-(2-fluoroethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c8-3-5-10-4-1-2-6(9)7(10)11/h1-2,4H,3,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJQYIRGLFBNIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)N)CCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[(3R)-3-(cyclopropylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobut-2-enoate](/img/structure/B2499526.png)

![2-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2499531.png)

![3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine](/img/structure/B2499534.png)

![3-(3-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2499535.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2499536.png)

![3-benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2499537.png)

![2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![Methyl 3-[(2-fluorobenzoyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2499544.png)

![5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499545.png)